8-Chloro-6,7-difluoro-1-[(1S,2R)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid 8-Chloro-6,7-difluoro-1-[(1S,2R)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid
Brand Name: Vulcanchem
CAS No.: 127199-26-2
VCID: VC21106746
InChI: InChI=1S/C13H7ClF3NO3/c14-9-10(17)7(16)1-4-11(9)18(8-2-6(8)15)3-5(12(4)19)13(20)21/h1,3,6,8H,2H2,(H,20,21)/t6-,8+/m1/s1
SMILES: C1C(C1F)N2C=C(C(=O)C3=CC(=C(C(=C32)Cl)F)F)C(=O)O
Molecular Formula: C13H7ClF3NO3
Molecular Weight: 317.65 g/mol

8-Chloro-6,7-difluoro-1-[(1S,2R)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid

CAS No.: 127199-26-2

Cat. No.: VC21106746

Molecular Formula: C13H7ClF3NO3

Molecular Weight: 317.65 g/mol

* For research use only. Not for human or veterinary use.

8-Chloro-6,7-difluoro-1-[(1S,2R)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid - 127199-26-2

Specification

CAS No. 127199-26-2
Molecular Formula C13H7ClF3NO3
Molecular Weight 317.65 g/mol
IUPAC Name 8-chloro-6,7-difluoro-1-[(1S,2R)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid
Standard InChI InChI=1S/C13H7ClF3NO3/c14-9-10(17)7(16)1-4-11(9)18(8-2-6(8)15)3-5(12(4)19)13(20)21/h1,3,6,8H,2H2,(H,20,21)/t6-,8+/m1/s1
Standard InChI Key HYNVUCYYHOBXLB-SVRRBLITSA-N
Isomeric SMILES C1[C@@H]([C@@H]1F)N2C=C(C(=O)C3=CC(=C(C(=C32)Cl)F)F)C(=O)O
SMILES C1C(C1F)N2C=C(C(=O)C3=CC(=C(C(=C32)Cl)F)F)C(=O)O
Canonical SMILES C1C(C1F)N2C=C(C(=O)C3=CC(=C(C(=C32)Cl)F)F)C(=O)O

Introduction

Chemical Identity and Basic Properties

8-Chloro-6,7-difluoro-1-[(1S,2R)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid is a complex heterocyclic compound with antimicrobial potential. Its fundamental chemical and physical characteristics are summarized in Table 1.

Table 1: Chemical and Physical Properties

PropertyDescription
CAS Number127199-26-2
Molecular FormulaC₁₃H₇ClF₃NO₃
Molecular Weight317.65 g/mol
IUPAC Name8-chloro-6,7-difluoro-1-[(1S,2R)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid
Standard InChIInChI=1S/C13H7ClF3NO3/c14-9-10(17)7(16)1-4-11(9)18(8-2-6(8)15)3-5(12(4)19)13(20)21/h1,3,6,8H,2H2,(H,20,21)/t6-,8+/m1/s1
Standard InChIKeyHYNVUCYYHOBXLB-SVRRBLITSA-N
Synonyms(1S-cis)-8-Chloro-6,7-difluoro-1-(2-fluorocyclopropyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid

The compound features a quinoline core structure with multiple halogen substituents, specifically chlorine at position 8 and fluorine atoms at positions 6 and 7, as well as on the cyclopropyl ring. This halogen pattern significantly affects its physicochemical and biological properties.

Structural Characteristics and Stereochemistry

Core Structure

The molecule contains a quinoline heterocyclic system with a 1,4-dihydro-4-oxo arrangement, creating a lactam structure within the ring. This backbone is common in many fluoroquinolone antimicrobials and provides key binding interactions with bacterial enzymes. The carboxylic acid functional group at position 3 and the fluorocyclopropyl substituent at position 1 are critical for biological activity.

Stereochemical Configuration

The stereochemistry of this compound is defined by its (1S,2R) configuration at the fluorocyclopropyl moiety. This specific spatial arrangement is crucial for optimal binding to target enzymes and distinguishes it from other stereoisomers with different biological activity profiles. The stereochemical designation indicates that:

  • The carbon at position 1 of the cyclopropyl ring has an S configuration

  • The carbon at position 2 (containing the fluorine) has an R configuration

This stereochemical arrangement affects the molecule's three-dimensional structure and consequently its interaction with biological targets .

Related Stereoisomers

The compound exists as one of four possible stereoisomers, each with distinct chemical and biological properties. Understanding these relationships is essential for structure-activity studies.

Table 2: Comparison of Stereoisomeric Fluorocyclopropyl Quinolones

Stereoisomer ConfigurationCAS NumberStereochemical RelationshipStructural Distinction
(1S,2R)127199-26-2Focal compoundcis configuration between cyclopropyl substituents
(1R,2S)127199-27-3EnantiomerMirror image of the focal compound
(1S,2S)167073-15-6DiastereomerDifferent configuration at C-2
(1R,2R)167073-14-5DiastereomerDifferent configuration at both stereocenters

The stereochemical difference between these compounds significantly impacts their binding affinity to target enzymes, potentially resulting in different antimicrobial profiles and potencies .

Synthesis and Preparation

Synthetic Routes

The synthesis of 8-Chloro-6,7-difluoro-1-[(1S,2R)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid typically involves multi-step organic reactions with careful control of stereochemistry. The synthetic process generally includes:

  • Formation of the quinoline core structure

  • Introduction of halogen substituents at specific positions

  • Cyclopropanation with controlled stereochemistry

  • Final modifications to yield the target compound with the correct stereochemical configuration

Reaction Parameters

The synthesis requires precise control of reaction conditions to ensure stereochemical purity. Key reaction parameters include:

  • Temperature control (typically between 110-120°C for certain steps)

  • Selection of appropriate solvents (dioxane, acetic acid)

  • Catalysts for stereoselective reactions

  • Purification techniques to isolate the desired stereoisomer

The stereoselective synthesis is particularly challenging and requires specialized techniques to ensure the correct configuration at both stereocenters.

Mechanism of Action and Biological Activity

Antimicrobial Mechanism

Like other fluoroquinolones, this compound primarily acts by inhibiting bacterial DNA replication through interaction with two essential enzymes:

  • DNA gyrase (primarily in Gram-negative bacteria)

  • Topoisomerase IV (primarily in Gram-positive bacteria)

By forming a stable complex with these enzymes and DNA, the compound prevents the progression of the replication fork, ultimately leading to bacterial cell death. The specific stereochemistry influences the binding affinity and specificity for these target enzymes.

Structure-Activity Relationships

The biological activity of this compound is strongly influenced by its structural features:

  • The fluorine atoms at positions 6 and 7 enhance cell penetration and binding to target enzymes

  • The chlorine at position 8 provides additional binding interactions and may increase potency

  • The carboxylic acid group at position 3 is crucial for enzyme binding

  • The (1S,2R)-2-fluorocyclopropyl group at position 1 affects potency and spectrum of activity

Pharmacological Properties

The compound demonstrates several key pharmacological characteristics that influence its potential as an antimicrobial agent:

  • Broad-spectrum antibacterial activity

  • Enhanced potency against certain bacterial strains due to its specific stereochemistry

  • Potential for reduced development of bacterial resistance

  • Activity against both DNA gyrase and topoisomerase IV, providing dual-targeting capabilities

Research Applications and Findings

CompoundPopulation Spike Amplitude95% Confidence Interval
Ofloxacin130120.0–140.0
Ciprofloxacin155142.3–167.7
Moxifloxacin170165.1–174.9
Clinafloxacin233219.8–246.2
Trovafloxacin250237.4–262.6

The excitatory potency appears to be influenced by the specific substitution patterns and stereochemistry of the compounds, indicating that structural modifications can significantly affect the neurological properties of fluoroquinolones .

Structure-Based Design Applications

The compound serves as an important reference structure for the development of new antimicrobial agents with improved properties. Its specific stereochemistry provides valuable insights for structure-based drug design efforts aimed at developing compounds with:

  • Enhanced antimicrobial potency

  • Broader spectrum of activity

  • Reduced side effects

  • Lower potential for resistance development

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